molecular formula C19H21N B12702602 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(2-methylphenyl)-, (4a-alpha,5-alpha,9b-alpha)- CAS No. 88763-17-1

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(2-methylphenyl)-, (4a-alpha,5-alpha,9b-alpha)-

Cat. No.: B12702602
CAS No.: 88763-17-1
M. Wt: 263.4 g/mol
InChI Key: NWGRBFWGGWYBEZ-GBESFXJTSA-N
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Description

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(2-methylphenyl)-, (4a-alpha,5-alpha,9b-alpha)- is a complex organic compound with the molecular formula C20H23N. This compound is known for its unique structure, which combines elements of both indene and pyridine rings, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. .

Scientific Research Applications

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(2-methylphenyl)-, (4a-alpha,5-alpha,9b-alpha)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar compounds to 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(2-methylphenyl)-, (4a-alpha,5-alpha,9b-alpha)- include other indeno-pyridine derivatives. These compounds share structural similarities but may differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of indene and pyridine rings, as well as its particular substituents .

Properties

CAS No.

88763-17-1

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

(4aS,5S,9bS)-5-(2-methylphenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine

InChI

InChI=1S/C19H21N/c1-13-7-2-3-8-14(13)18-15-9-4-5-10-16(15)19-17(18)11-6-12-20-19/h2-5,7-10,17-20H,6,11-12H2,1H3/t17-,18-,19+/m0/s1

InChI Key

NWGRBFWGGWYBEZ-GBESFXJTSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2[C@@H]3CCCN[C@@H]3C4=CC=CC=C24

Canonical SMILES

CC1=CC=CC=C1C2C3CCCNC3C4=CC=CC=C24

Origin of Product

United States

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